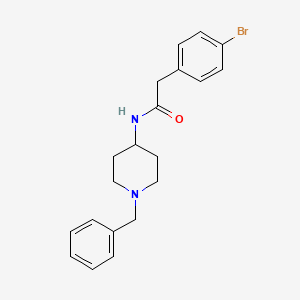

N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)acetamide

Description

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrN2O/c21-18-8-6-16(7-9-18)14-20(24)22-19-10-12-23(13-11-19)15-17-4-2-1-3-5-17/h1-9,19H,10-15H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAIJGXARQUEAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CC2=CC=C(C=C2)Br)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)acetamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

Attachment of the Bromophenyl Group: The bromophenyl group is introduced through a coupling reaction, such as a Suzuki coupling, involving a bromophenyl boronic acid and the piperidine derivative.

Formation of the Acetamide Moiety: The acetamide group is formed by reacting the intermediate with an acylating agent, such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes, automated synthesis, and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted products with new functional groups replacing the bromine atom.

Scientific Research Applications

Pharmacological Applications

-

Central Nervous System Research :

- The compound is recognized for its interactions with sigma receptors, specifically sigma1 and sigma2 receptors. Studies have demonstrated that derivatives of N-(1-benzylpiperidin-4-yl)phenylacetamide exhibit high affinity for sigma1 receptors, making them valuable tools for investigating neurotransmitter systems related to neuropsychiatric disorders .

- Antiviral Activity :

- Cancer Research :

Chemical Modification and Structure-Activity Relationships (SAR)

The presence of the bromine atom in the compound allows for diverse chemical modifications that can enhance its pharmacological profile. Research has utilized quantitative structure-activity relationship (QSAR) studies to evaluate how different substitutions on the phenylacetamide aromatic ring affect binding affinities at sigma receptors. For example, compounds with specific substitutions have demonstrated improved affinity for sigma1 and sigma2 receptors compared to unsubstituted analogs .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Modified Piperidine/Benzyl Groups

Key Insights :

Analogs with Heterocyclic Attachments (Thiazole, Pyridazinone, Triazole)

Key Insights :

Substituted Phenyl Analogs with Halogen/Varied Functional Groups

Key Insights :

- Electron-withdrawing groups (e.g., –NO₂, –Cl) enhance receptor selectivity (e.g., FPR2 agonism) .

- Lipophilic groups like adamantane improve membrane permeability but may reduce solubility .

Pharmacological Activity Comparison

Anticancer and Diagnostic Potential

- Compound 7d: Demonstrated in vivo efficacy in melanoma imaging via SPECT–CT, attributed to iodine’s radiopharmaceutical utility .

- Thiazole derivatives (9e–9h) : Moderate anticancer activity against HCT-116 and MCF-7 cell lines, though less potent than quinazoline-based acetamides (e.g., compound 38–40 in ) .

Antimicrobial Activity

Receptor Modulation

- Pyridazinone derivatives (): Activate calcium mobilization in neutrophils via FPR2 agonism, critical for anti-inflammatory responses .

- HIV-1 RT inhibitor (): IC₅₀ values in nanomolar range, attributed to triazole’s interaction with RT active site .

Biological Activity

N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)acetamide, with the CAS number 208184-71-8, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a piperidine ring and a bromophenyl moiety, which are known to influence its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications, particularly in neuropharmacology and cancer treatment.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 387.31 g/mol |

| LogP | 4.55 |

| Polar Surface Area (PSA) | 35.83 Ų |

Pharmacological Effects

- Sigma Receptor Affinity : Research has shown that derivatives of this compound exhibit high affinity for sigma receptors, particularly sigma-1 receptors. For instance, related compounds have demonstrated Ki values as low as 3.90 nM for sigma-1 receptors, indicating potent binding capabilities .

- Acetylcholinesterase Inhibition : The compound is also being investigated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Some derivatives have shown promising AChE inhibition with IC values in the low micromolar range, suggesting potential for cognitive enhancement or neuroprotective effects .

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have exhibited cytotoxicity against various cancer cell lines, including breast cancer cells (MCF7). The mechanism may involve modulation of sigma receptors which are implicated in tumor growth regulation .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications to the piperidine and phenyl groups can significantly affect receptor affinity and biological activity.

Key Findings:

- Substituent Effects : The position and nature of substituents on the phenyl ring influence binding affinity at sigma receptors and AChE inhibition. For example, para-substituted phenyl groups generally enhance binding compared to meta or ortho substitutions .

- Molecular Docking Studies : Computational modeling has been employed to predict the binding interactions between the compound and its target receptors. These studies help elucidate the conformational preferences that contribute to its biological activity .

Study 1: Sigma Receptor Binding

In a study evaluating a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, it was found that modifications at the para position significantly increased sigma-1 receptor affinity while maintaining selectivity over sigma-2 receptors .

Study 2: Anticancer Activity

Another study assessed the cytotoxic effects of a related compound on MCF7 cells, reporting an IC value that indicates significant anticancer potential. The mechanism was suggested to involve apoptosis induction through sigma receptor modulation .

Study 3: AChE Inhibition

Research focused on AChE inhibitors highlighted that certain structural modifications could enhance inhibitory potency against AChE, with some compounds achieving IC values comparable to established drugs like donepezil .

Q & A

Q. Advanced Optimization

- Yield Improvement : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 80°C) .

- Catalysis : Pd-mediated cross-coupling for late-stage functionalization of the benzyl or bromophenyl groups .

How is the structural identity of this compound confirmed?

Q. Basic Characterization

- NMR Spectroscopy :

- 1H NMR : Peaks at δ 7.4–7.6 ppm (aromatic protons), δ 3.8–4.2 ppm (piperidinyl and acetamide CH2), δ 2.5–3.0 ppm (piperidine N-CH2) .

- 13C NMR : Carbonyl (C=O) at ~170 ppm, quaternary carbons for bromophenyl (~120–130 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]+ at m/z 387.3 (calculated for C20H22BrN2O) .

Q. Advanced Techniques

- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 66.4° between bromophenyl and benzyl groups) and hydrogen-bonding networks (N–H⋯O interactions) .

- Dynamic NMR : Detects restricted rotation of the acetamide group at low temperatures .

What in vitro assays are suitable for preliminary pharmacological screening of this compound?

Q. Basic Screening

- Receptor Binding Assays :

- Target : Sigma-1 or opioid receptors (structural analogs show affinity ).

- Method : Competitive binding with radiolabeled ligands (e.g., [3H]DTG for Sigma-1).

- Cytotoxicity : MTT assay in cancer cell lines (e.g., IC50 determination in HeLa or MCF-7) .

Q. Advanced Design

- Selectivity Profiling : Use a panel of 50+ GPCRs to identify off-target interactions .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

How can researchers address discrepancies in reported receptor-binding data for this compound?

Q. Methodological Considerations

- Purity Verification : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) .

- Assay Conditions : Standardize buffer pH (7.4), temperature (25°C), and ligand concentrations .

- Control Compounds : Include known agonists/antagonists (e.g., haloperidol for Sigma-1) to validate assay reliability .

Q. Advanced Analysis

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to explain divergent binding affinities (e.g., protonation state of piperidine nitrogen) .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., Ki values normalized to protein concentration) .

What strategies improve the crystallinity of this compound for X-ray studies?

Q. Basic Crystallization

- Solvent Selection : Slow evaporation from DCM/hexane (1:3) at 4°C .

- Seeding : Introduce microcrystals from analogous compounds (e.g., 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide) .

Q. Advanced Techniques

- High-Throughput Screening : Use 96-well plates with varied solvent combinations (e.g., DCM/EtOH, chloroform/hexane).

- Cryocrystallography : Collect data at 100 K to minimize thermal motion artifacts .

How can SAR studies guide the design of analogs with enhanced bioactivity?

Q. Basic SAR Framework

-

Core Modifications :

Position Modification Effect Benzyl (R1) Electron-withdrawing groups (e.g., -CF3) ↑ Sigma-1 affinity Bromophenyl (R2) Replace Br with -CN or -NO2 Alters metabolic stability

Q. Advanced Computational Tools

- QSAR Modeling : Use MOE or Schrödinger to predict logP and polar surface area for BBB penetration .

- Free Energy Perturbation (FEP) : Quantify binding energy changes upon substitution (e.g., Br → Cl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.